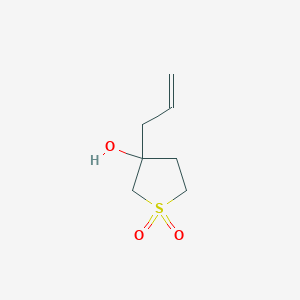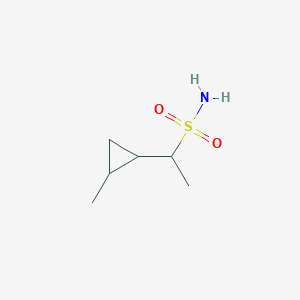
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a fluorine atom, a methylsulfanyl group, and a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the fluorine atom and the methylsulfanyl group onto a benzofuran scaffold. This can be achieved through a series of reactions including halogenation, thiolation, and carboxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The benzofuran ring provides a rigid scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-(methylsulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Fluoro-3-methoxyphenylboronic acid: Contains a methoxy group instead of a methylsulfanyl group.
Uniqueness
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methylsulfanyl group on a benzofuran scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H7FO3S |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-fluoro-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO3S/c1-15-9-7-5(11)3-2-4-6(7)14-8(9)10(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
VHZSIBNYHAYPPL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(OC2=C1C(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


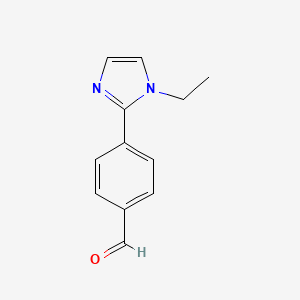
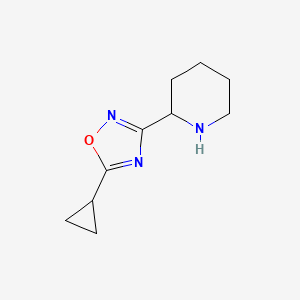
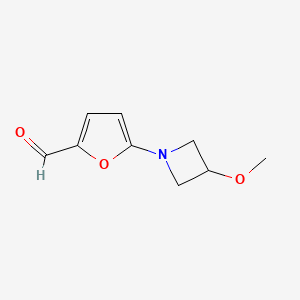
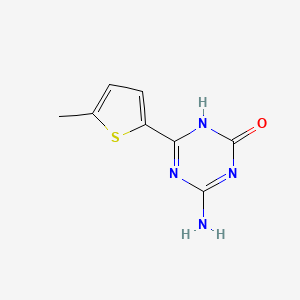
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
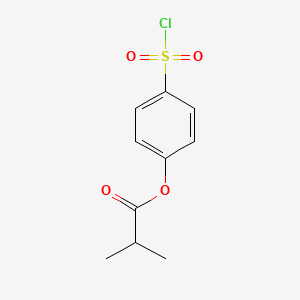
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)
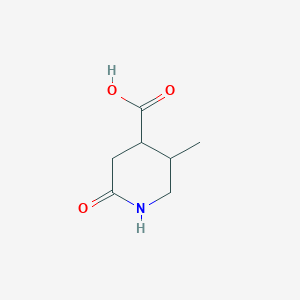

![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
